N-(4-bromo-2-fluorophenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
Description
N-(4-bromo-2-fluorophenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide (BG14384, CAS 946230-78-0) is a pyridazinone-based compound with a molecular formula of C₁₉H₁₆BrFN₃O₃ and a molecular weight of 414.25 g/mol . Its structure features a pyridazinone core substituted with a 4-methoxy group, a 4-methylphenyl group at position 1, and a 4-bromo-2-fluorophenyl carboxamide moiety at position 2.
Properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrFN3O3/c1-11-3-6-13(7-4-11)24-17(25)10-16(27-2)18(23-24)19(26)22-15-8-5-12(20)9-14(15)21/h3-10H,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOBQQAYSFZHNSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)NC3=C(C=C(C=C3)Br)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrFN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromo-2-fluorophenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Core Structure : Dihydropyridazine ring
- Substituents :
- 4-bromo and 2-fluoro groups on the phenyl ring
- Methoxy group at the para position
- Methyl group on another phenyl ring
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. For instance, it has been evaluated for its effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) were determined through standard protocols.
| Pathogen | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.5 | 1.0 |
| Escherichia coli | 1.0 | 2.0 |
| Pseudomonas aeruginosa | 2.0 | 4.0 |
The compound exhibited significant activity against these pathogens, indicating its potential as an antimicrobial agent .
The proposed mechanism involves inhibition of bacterial cell wall synthesis and disruption of membrane integrity. Additionally, studies suggest that it may act as an inhibitor of key enzymes involved in bacterial metabolism, such as DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27 to 31.64 µM for DNA gyrase inhibition .
Study 1: Synergistic Effects with Antibiotics
A study investigated the synergistic effects of this compound in combination with standard antibiotics like ciprofloxacin and ketoconazole. The results indicated that co-administration significantly reduced the MIC values of these antibiotics, enhancing their efficacy against resistant strains .
Study 2: In Vivo Efficacy
In an animal model, the compound was tested for its efficacy against infections caused by multidrug-resistant bacteria. The results showed a marked reduction in bacterial load in treated animals compared to controls, supporting its potential use in treating resistant infections .
Toxicological Profile
Preliminary toxicity assessments indicated low hemolytic activity (% lysis range from 3.23 to 15.22%) compared to Triton X-100, suggesting a favorable safety profile . Further cytotoxicity tests revealed IC50 values greater than 60 µM, indicating non-cytotoxicity at therapeutic concentrations.
Comparison with Similar Compounds
Key Findings :
- Synthetic Routes : BG14384 likely shares synthetic steps with analogs, such as carboxamide coupling using HATU/DIPEA in DMF and purification via flash chromatography .
Kinase Inhibitor Analogues
The 4-bromo-2-fluorophenyl moiety is also found in kinase inhibitors like Vemurafenib and Vandetanib (), though their cores differ:
Key Findings :
- Core Structure: The pyridazinone core in BG14384 may confer distinct target selectivity compared to quinazoline-based kinase inhibitors. For example, Vemurafenib’s quinazoline scaffold is critical for BRAF kinase inhibition, whereas pyridazinones are more commonly associated with protease inhibition .
- Bromo-Fluorophenyl Role : This group is conserved across kinase and protease inhibitors, suggesting its role in hydrophobic interactions with target proteins .
Pyridazinone Derivatives with Varied Aromatic Substituents
and list BG14384 and BF37386, a dimethylaminophenyl-substituted analog:
| Compound | Carboxamide Substituent | Molecular Weight (g/mol) | Solubility Prediction |
|---|---|---|---|
| BG14384 | 4-Bromo-2-fluorophenyl | 414.25 | Low (high logP) |
| BF37386 | 4-(Dimethylamino)phenyl | 378.42 | Moderate (polar group) |
Key Findings :
- Solubility: The dimethylamino group in BF37386 likely improves aqueous solubility compared to BG14384’s bromo-fluorophenyl group, which increases lipophilicity .
- Bioactivity: Bromine’s electron-withdrawing effects may enhance binding to electron-rich enzyme pockets, whereas dimethylamino groups could engage in hydrogen bonding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
